Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate
Description
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate is a bicyclic compound featuring a fused furo-pyrrole core with a cis-configured methyl ester substituent at the 3A position. The stereochemistry of this compound is critical to its physicochemical and biological properties, as seen in structurally related ligands derived from (+)-cis-methyl chrysanthemate .
Properties
IUPAC Name |
methyl (3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-11-7(10)8-4-9-2-6(8)3-12-5-8/h6,9H,2-5H2,1H3/t6-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNCDZHEPMKBIQ-XPUUQOCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CNCC1COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CNC[C@H]1COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate involves multiple steps, including the formation of the furo[3,4-c]pyrrole ring system. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity. For instance, the ring rearrangement metathesis (RRM) of certain diastereomer mixtures can lead to the formation of cyclopenta[b]furo[2,3-c]pyrroles.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of advanced catalysts, such as Hoveyda–Grubbs-type catalysts, is common in facilitating these transformations.
Chemical Reactions Analysis
Types of Reactions
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furo[3,4-c]pyrrole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions include substituted furo[3,4-c]pyrroles and other complex molecular frameworks. For example, oxirane ring opening by heterocyclic amines can lead to the production of N-2-hydroxy-3-heteroaminopropyl-substituted compounds.
Scientific Research Applications
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate has a wide range of scientific research applications, including:
Natural Product Synthesis: The compound is used in the synthesis of natural product-like structures, showcasing its versatility in organic chemistry.
Organic Synthesis: It plays a pivotal role in various organic synthesis processes, contributing to the construction of complex molecular frameworks.
Molecular Aromaticity Studies: The compound’s derivatives have been extensively studied to understand their aromatic character and stability.
Medicinal Chemistry and Drug Design: It is instrumental in the design and synthesis of new pharmacologically relevant structures.
Mechanism of Action
The mechanism of action of Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ability to form strong carbon-carbon bonds and its stability contribute to its effectiveness in various applications. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key differences among analogues lie in their substituents, which influence solubility, stability, and molecular interactions:
- Electron-Withdrawing Groups: The cyano group in may increase electrophilicity, influencing reactivity in subsequent derivatization.
- Steric Effects : The triisopropylsilyl group in introduces significant steric hindrance, which could impede binding to biological targets but improve metabolic stability.
Stereochemical Comparisons
Analytical Characterization
- NMR : The tert-butyl group in produces a distinctive singlet at 1.49 ppm, whereas the target’s methyl ester would show a triplet or singlet near 3.6–3.8 ppm for the OCH3 group.
- Mass Spectrometry : The tert-butyl derivative exhibits a molecular ion at m/z 358.5 ([M + H]+), while the ethyl ester in has a higher molecular weight (m/z 362, [M]+).
Research Implications and Challenges
- Stereochemical Control : Achieving high enantiomeric purity, as in ligand 7e , remains a challenge but is essential for applications in asymmetric catalysis or drug design.
- Functional Group Compatibility : Bulky substituents (e.g., triisopropylsilyl in ) complicate synthesis but offer opportunities for tuning pharmacokinetic properties.
- Crystallography Tools : Programs like SHELX and ORTEP-3 are indispensable for resolving complex stereochemistry, as demonstrated in ligand 7e’s structural confirmation .
Biological Activity
Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate (CAS No. 2177263-44-2) is a synthetic compound belonging to the furo[3,4-c]pyrrole class. It is characterized by its stability and ability to form robust carbon-carbon bonds, making it valuable in various scientific research applications, particularly in organic synthesis and medicinal chemistry.
Molecular Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 171.19 g/mol
- IUPAC Name : Methyl 1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate
- CAS Number : 2177263-44-2
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | -0.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
This compound exhibits biological activity through its interaction with specific molecular targets. Its ability to form stable carbon-carbon bonds contributes to its effectiveness in various applications. Notably, it has been studied for its potential in medicinal chemistry, particularly in drug design and synthesis.
Therapeutic Applications
Research indicates that this compound may have applications in:
- Natural Product Synthesis : Utilized in creating structures mimicking natural products.
- Organic Synthesis : Plays a crucial role in constructing complex molecular frameworks.
- Medicinal Chemistry : Investigated for developing new pharmacologically relevant structures.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain derivatives could inhibit cell proliferation effectively in acute leukemia models .
- Antimicrobial Properties : Research has indicated that Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole derivatives possess antimicrobial activity against strains of resistant bacteria and fungi .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for further research in neurodegenerative disease therapies .
Comparative Biological Activity Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
